p-Coumaric acid 4-O-sulfate
Description
Nomenclature and Structural Context within Phenolic Acids
p-Coumaric acid 4-O-sulfate, a molecule of significant interest in various scientific fields, is systematically known by its IUPAC name: (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid. This nomenclature precisely defines its chemical structure, highlighting the trans configuration of the double bond within the propenoic acid side chain and the attachment of a sulfooxy group at the fourth carbon of the phenyl ring. The compound is also referred to by several synonyms, including zosteric acid, p-sulfoxycinnamic acid, and simply p-coumaric acid sulfate (B86663). The name "zosteric acid" is notably linked to its initial discovery as a natural product in the seagrass Zostera marina.
Structurally, this compound belongs to the broad class of organic compounds known as phenolic acids, and more specifically, to the cinnamic acids and their derivatives. hmdb.ca Cinnamic acids are characterized by a benzene (B151609) ring attached to a three-carbon propenoic acid side chain. The defining feature of this compound is the presence of a sulfate group (-OSO3H) esterified to the hydroxyl group of its precursor, p-coumaric acid. This sulfation dramatically alters the molecule's physicochemical properties, including its molecular weight, which increases from 164.16 g/mol for p-coumaric acid to 244.22 g/mol for the sulfated form. This modification also enhances its water solubility and introduces a negative charge under physiological pH.
The table below provides a comparative overview of the key structural and chemical properties of p-coumaric acid and its sulfated derivative.
| Property | p-Coumaric Acid | This compound |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid | (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid |
| Molecular Formula | C9H8O3 | C9H8O6S |
| Molecular Weight | 164.16 g/mol | 244.22 g/mol |
| Key Functional Groups | Phenyl, Carboxylic Acid, Hydroxyl | Phenyl, Carboxylic Acid, Sulfate |
| Synonyms | 4-Hydroxycinnamic acid, trans-4-Hydroxycinnamic acid | Zosteric acid, p-sulfoxycinnamic acid |
Foundational Role of p-Coumaric Acid as a Precursor
p-Coumaric acid serves as the direct biochemical precursor for the formation of this compound. This transformation is a prime example of Phase II metabolism, a process where organisms modify compounds to increase their water solubility and facilitate their excretion. In this specific reaction, the phenolic hydroxyl group of p-coumaric acid is sulfated.
The biosynthesis of p-coumaric acid itself originates from the shikimate pathway, with phenylalanine and tyrosine serving as the initial precursors. wiley.comresearchgate.net In plants and some microorganisms, the enzyme tyrosine ammonia-lyase (TAL) directly converts tyrosine to p-coumaric acid. wiley.comnih.gov Once formed, p-coumaric acid can undergo sulfation. This enzymatic process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of p-coumaric acid. hmdb.canih.gov
The conversion of p-coumaric acid to its sulfated form is not only a detoxification mechanism but also a way for organisms to create new bioactive molecules. The addition of the sulfate group can significantly alter the biological activity of the parent compound. wiley.comresearchgate.net This relationship highlights the importance of sulfation in modifying the properties of phenolic compounds, leading to derivatives with different bioavailability, stability, and biological functions.
Overview of Research Trajectories for Sulfated Phenolic Compounds
Research into sulfated phenolic compounds, including this compound, has followed several key trajectories, driven by their diverse biological activities and potential applications.
Initially, the discovery of zosteric acid (this compound) in the seagrass Zostera marina spurred interest in its role in marine ecosystems. Early studies focused on its natural antifouling properties, which prevent the settlement of marine organisms on the surface of the seagrass. This has led to ongoing research into its potential as an environmentally friendly alternative to toxic antifouling agents used in marine coatings. researchgate.net
Another significant area of research is in the field of metabolomics and human health. Sulfated phenolics are recognized as major metabolites of dietary polyphenols in humans and animals. mdpi.com Their presence in biological fluids like plasma and urine has prompted investigations into their roles as biomarkers for the intake of certain foods. hmdb.ca For instance, p-coumaric acid sulfate has been identified as a potential urinary biomarker for whole grain consumption. hmdb.ca
Furthermore, the biological activities of sulfated phenolics themselves are a major focus. While sulfation has often been viewed as a simple detoxification step, there is growing evidence that sulfated metabolites can possess their own distinct biological effects. nih.gov Research is actively exploring the antioxidant, anti-inflammatory, and other potential therapeutic properties of compounds like this compound.
Finally, there is a strong interest in the biotechnological production of sulfated phenolic compounds. nih.gov The chemical synthesis of these molecules can be challenging. mdpi.com Therefore, researchers are developing microbial cell factories, using engineered bacteria like E. coli and yeast like Saccharomyces cerevisiae, to produce these compounds more efficiently and sustainably. nih.gov This involves engineering the microbes to express the necessary enzymes, such as sulfotransferases, to convert precursors like p-coumaric acid into their sulfated forms. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H8O6S |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+ |
InChI Key |
OYDCCWNLILCHDJ-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Synonyms |
zosteric acid |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Presence in Marine Organisms and Ecosystems
p-Coumaric acid 4-O-sulfate, also known in some contexts as zosteric acid, was first identified as a natural product in the seagrass Zostera marina (eelgrass). Its presence in this marine plant has been linked to antifouling properties, where it may help prevent the attachment of other marine organisms to the seagrass's surface. dtic.mil Research has highlighted that this sulfated form is highly water-soluble. dtic.mil Studies have also noted the presence of other sulfated phenolic compounds, such as flavone (B191248) sulfates and steroid sulfates, in various marine organisms like crinoids and sponges, suggesting a broader role for sulfation in marine chemical ecology. dtic.milnih.gov
The discovery of this compound in marine environments has spurred interest in its ecological functions and potential applications. The compound's ability to inhibit the settlement of marine bacteria, diatoms, barnacles, and polychaetes has been observed in laboratory bioassays using crude extracts from eelgrass. dtic.mil
Occurrence in Plant Species and Agricultural Products
While its parent compound, p-coumaric acid, is ubiquitously found in a vast array of terrestrial plants and agricultural products like fruits, vegetables, and cereals, the direct detection of this compound is less commonly reported. wiley.comresearchgate.netwikipedia.org p-Coumaric acid itself can be found in both free and conjugated forms in plants. wiley.comresearchgate.net
p-Coumaric acid is a known precursor to lignin (B12514952), a complex polymer that provides structural integrity to plant cell walls. wur.nl It can be esterified to polysaccharides and lignin within the cell wall, contributing to its rigidity and hydrophobicity. wiley.comwur.nl This lignification process is crucial for water transport in plants. wur.nl While p-coumaric acid is integral to this structure, the sulfated form is not typically reported as a direct component of the plant cell wall.
Plants metabolize p-coumaric acid into various conjugated forms. These can include esters with small molecules like alcohols, amines, monosaccharides, and oligosaccharides, as well as glycosides. wiley.comresearchgate.net These conjugations create water-soluble forms of p-coumaric acid. wiley.com While sulfation is a form of conjugation, the primary reported conjugated forms of p-coumaric acid in the plant metabolome are typically glycosides and esters. wiley.com
Association with Plant Cell Wall Components
Detection in Animal Biological Fluids (Non-Human)
The metabolism of p-coumaric acid in animals leads to the formation of various derivatives, including its sulfated form. Following oral administration of p-coumaric acid to rats, dihydrocoumaric acid-O-sulfate was detected in their plasma. researchgate.net In sheep fed with dried grass, phloretic acid, which is produced by the hydrogenation of p-coumaric acid's side chain, has been identified in the rumen. wikipedia.org Although not directly this compound, these findings indicate that sulfation is a metabolic pathway for p-coumaric acid and its metabolites in animals. The FooDB database also notes that p-coumaric acid sulfate (B86663) has been detected, though not quantified, in chickens (Gallus gallus), anatidaes (Anatidae), and domestic pigs (Sus scrofa domestica). foodb.ca
Data on the Occurrence of p-Coumaric Acid and its Derivatives
| Organism/System | Compound Detected | Location/Context |
| Zostera marina (Eelgrass) | This compound (Zosteric acid) | Marine ecosystem, plant tissue |
| Rats | Dihydrocoumaric acid-O-sulfate | Plasma (following oral administration of p-coumaric acid) |
| Sheep | Phloretic acid | Rumen |
| Chicken (Gallus gallus) | p-Coumaric acid sulfate | Detected, not quantified |
| Anatidae (Ducks, geese, swans) | p-Coumaric acid sulfate | Detected, not quantified |
| Domestic Pig (Sus scrofa domestica) | p-Coumaric acid sulfate | Detected, not quantified |
Biosynthesis and Enzymatic Formation Pathways
Biosynthesis of p-Coumaric Acid: Precursor to Sulfated Formsresearchgate.netnih.gov
The formation of p-coumaric acid, a key intermediate in the phenylpropanoid pathway, is a critical prerequisite for its subsequent sulfation. researchgate.netbiorxiv.org This process is deeply rooted in primary metabolism, originating from the shikimate pathway and involving key enzymes that channel intermediates from amino acid metabolism into the synthesis of this phenolic acid.
Tyrosine Ammonia-Lyase Activity in p-Coumaric Acid Synthesiswikipedia.orgresearchgate.net
While p-coumaric acid can be synthesized from L-phenylalanine through a two-step enzymatic process involving phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), a more direct route exists from L-tyrosine. mdpi.comwikipedia.org This conversion is catalyzed by the enzyme tyrosine ammonia-lyase (TAL), which facilitates the non-oxidative deamination of L-tyrosine to directly yield p-coumaric acid. wikipedia.orgresearchgate.net TALs are considered key enzymes for the convenient enzymatic synthesis of p-coumaric acid. nih.gov The efficiency and substrate specificity of TAL enzymes are critical factors in the production of p-coumaric acid. For instance, the TAL from Chryseobacterium luteum sp. nov (TALclu) exhibits a high affinity and conversion efficiency for L-tyrosine. researchgate.netnih.gov Some ammonia-lyase enzymes, such as phenylalanine/tyrosine ammonia-lyase (PTAL), can utilize both L-phenylalanine and L-tyrosine as substrates. uniprot.org
Table 1: Kinetic Parameters of Selected Tyrosine Ammonia-Lyases (TALs)
| Enzyme Source | Substrate | Km (mM) | kcat/Km (s-1·mM-1) | Reference |
|---|---|---|---|---|
| Chryseobacterium luteum sp. nov (TALclu) | L-tyrosine | 0.019 | 1631 | researchgate.netnih.gov |
| Rhodotorula toruloides | L-tyrosine | 0.18 | Not Reported | uniprot.org |
| Rhodotorula toruloides | L-phenylalanine | 0.29 | Not Reported | uniprot.org |
Enzymatic Sulfation of p-Coumaric Acid to p-Coumaric Acid 4-O-Sulfateacs.orgsemanticscholar.org
The final step in the formation of p-coumaric acid 4-O-sulfate is the enzymatic transfer of a sulfonate group to the 4-hydroxyl position of the p-coumaric acid molecule. This reaction is catalyzed by a class of enzymes known as sulfotransferases (SULTs).
Characterization of Arylsulfotransferases (ASTs)acs.orgsemanticscholar.org
Arylsulfotransferases (ASTs) are a key group of enzymes involved in the sulfation of phenolic compounds. acs.org These enzymes catalyze the transfer of a sulfonate group from a donor molecule to an acceptor, which in this case is p-coumaric acid. researchgate.net Bacterial ASTs, such as the one from Desulfitobacterium hafniense, have been effectively used for the sulfation of various polyphenols, including p-coumaric acid. researchgate.netresearchgate.net These enzymes offer a simpler alternative to chemical sulfation methods and PAPS-dependent sulfotransferases. acs.orgmdpi.com Some ASTs, like HocAST from Haliangium ochraceum, have demonstrated the ability to use both p-nitrophenyl sulfate (B86663) (p-NPS) and the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), as sulfuryl donors. researchgate.net
Substrate Specificity and Regioselectivity of Sulfation Reactionsacs.orgsemanticscholar.org
The efficiency and outcome of the sulfation reaction are highly dependent on the substrate specificity of the arylsulfotransferase. acs.org Studies have shown that ASTs can exhibit a broad substrate scope, accepting a variety of phenolic compounds. researchgate.net Importantly, these enzymatic reactions are often regioselective, meaning they preferentially add the sulfate group to a specific hydroxyl position on the acceptor molecule. acs.org In the case of p-coumaric acid, the sulfation occurs at the 4-hydroxyl group, leading to the formation of this compound. Research has demonstrated that while some enzymes can sulfate a range of polyphenols, they can also show surprising selectivity. For example, an enzyme system primarily catalyzed the sulfation of quercetin (B1663063) at the 4' position, despite the presence of five hydroxyl groups. researchgate.netresearchgate.net
Role of Sulfate Donors in Enzymatic Sulfationacs.orgsemanticscholar.org
The enzymatic sulfation reaction requires a sulfate donor molecule. In nature, the universal sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.comportlandpress.com The sulfation of p-coumaric acid to form zosteric acid (this compound) can be catalyzed by PAPS-dependent aryl sulfotransferases. nih.govfrontiersin.org However, PAPS is often costly and unstable, which has led to the exploration of alternative, PAPS-independent bacterial aryl sulfotransferases. mdpi.com These enzymes can utilize more stable and inexpensive sulfate donors, such as p-nitrophenyl sulfate (p-NPS). researchgate.netmdpi.com The choice of sulfate donor can significantly impact the efficiency of the sulfation reaction. acs.org
Chemical Synthesis and Derivatization Strategies
Laboratory Synthesis of p-Coumaric Acid 4-O-Sulfate
The laboratory preparation of this compound, also known as zosteric acid, involves the targeted introduction of a sulfate (B86663) group onto the phenolic hydroxyl of p-coumaric acid.
Several methods have been established for the sulfation of phenolic compounds, with specific application to p-coumaric acid.
Chlorosulfonic Acid in Pyridine (B92270) : A widely documented method for sulfating p-coumaric acid utilizes chlorosulfonic acid in a pyridine solvent. In this reaction, pyridine acts as both a base and a solvent, neutralizing the hydrochloric acid (HCl) byproduct that is formed. This approach is common for preparing sulfated polysaccharides as well. mdpi.com
Sulfur Trioxide-Pyridine Complex : The complex of sulfur trioxide and pyridine is another effective sulfating agent for polysaccharides, which can be applied to phenolic compounds. mdpi.com This method is often carried out in a solvent like dimethylformamide (DMF) at room temperature. mdpi.com
Trimethylamine Sulfur Trioxide (NMe₃·SO₃) : This reagent offers a regioselective method for sulfating hydroxyl groups. nih.gov A key advantage is its lack of reactivity towards carboxylic acid functionalities, preventing the formation of unstable mixed anhydrides. nih.gov
Enzymatic Sulfation : Sulfotransferase enzymes (SULTs) provide a biological route to synthesize this compound. researchgate.net Various sulfotransferases can catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the phenolic acceptor. researchgate.net
Table 1: Comparison of Sulfation Methods for Phenolic Hydroxyl Groups
| Method | Sulfating Agent | Typical Solvent | Key Characteristics |
| Pyridine-Chlorosulfonic Acid | Chlorosulfonic acid (ClSO₃H) | Pyridine | Widely used; pyridine neutralizes HCl byproduct. |
| Sulfur Trioxide-Pyridine | SO₃·Pyridine complex | Dimethylformamide (DMF) | Effective and common method. mdpi.com |
| Trimethylamine Sulfur Trioxide | NMe₃·SO₃ | Varies | Regioselective for hydroxyl groups over carboxylic acids. nih.gov |
| Enzymatic | Sulfotransferases (SULTs) & PAPS | Aqueous Buffer | High specificity; part of biological production in cell factories. researchgate.net |
Optimizing the synthesis is crucial for maximizing yield and purity.
For the chlorosulfonic acid method, a typical optimized procedure involves dissolving p-coumaric acid in anhydrous pyridine under a nitrogen atmosphere. Chlorosulfonic acid is then added dropwise at a low temperature (0–5°C) to control the exothermic reaction and minimize side products. The reaction mixture is subsequently stirred at an elevated temperature (e.g., 45°C) for an extended period (e.g., 15 hours) to ensure completion before being quenched with ice water.
In the context of biotechnological production, optimization focuses on the host organism and fermentation conditions. researchgate.net In engineered E. coli, screening for highly active sulfotransferases and optimizing the pathways for sulfate uptake and the synthesis of the PAPS precursor are key strategies. researchgate.net This approach has successfully produced zosteric acid at titers of 5 g/L in fed-batch fermentations. researchgate.net Similarly, for producing the p-coumaric acid precursor in Saccharomyces cerevisiae, optimization involves tuning the expression levels of pathway genes, adjusting media pH, and controlling culture conditions like temperature and agitation. nih.govresearchgate.net
Methods for Introducing the Sulfate Moiety
Synthetic Methodologies for p-Coumaric Acid and its Conjugates
The synthesis of the precursor, p-coumaric acid, is well-established and can be achieved through various chemical routes or by extraction from natural sources.
Standard organic chemistry reactions are employed to construct p-coumaric acid from simple benzene-derived starting materials.
Knoevenagel Condensation : This is one of the most common methods for synthesizing cinnamic acids and their derivatives. mdpi.com The synthesis of p-coumaric acid involves the condensation of p-hydroxybenzaldehyde with malonic acid. mdpi.com The reaction is often carried out using piperidine (B6355638) or a pyridine-aniline mixture as a basic catalyst. mdpi.com Microwave-assisted Knoevenagel–Doebner condensations have been shown to produce p-coumaric acid in high yields (up to 92%). mdpi.com
Perkin Reaction : The Perkin reaction is another classical method for synthesizing the cinnamic acid scaffold, starting from an aromatic aldehyde like p-hydroxybenzaldehyde. mdpi.com
Wittig Reaction : A one-pot olefination-hydrolysis sequence using a Wittig reaction between 4-hydroxybenzaldehyde (B117250) and an appropriate phosphorane in an aqueous base can yield p-coumaric acid. mdpi.com
p-Coumaric acid is a significant component of the phenolic polymer lignin (B12514952), particularly in grasses and agricultural residues like corn stover. acs.orgbenthamscience.com It can be efficiently recovered from this renewable biomass.
The process typically involves a pretreatment step to fractionate the biomass. For instance, using γ-valerolactone (GVL) can solubilize the lignin and hemicellulose fractions. acs.org The lignin is then precipitated and subjected to mild alkaline hydrolysis (saponification) to cleave the ester bonds linking p-coumaric acid to the lignin polymer. acs.orgacs.org This process releases p-coumaric acid, which can then be purified. acs.org Studies on corn GVL-lignin have demonstrated the production of p-coumaric acid with crude yields of 8.3 wt% (based on the initial lignin weight) and a purity of 95%. acs.orgosti.gov Following purification via liquid-liquid extraction and crystallization, a final yield of 4.8 wt% with 97% purity can be achieved. acs.orgacs.org
Table 2: Yield of p-Coumaric Acid from Lignin Biomass
| Lignin Source | Hydrolysis Method | Yield | Purity | Reference |
| Corn GVL-Lignin | Base Hydrolysis | 8.3 wt% (crude) | 95% | acs.org, osti.gov |
| Corn GVL-Lignin | Base Hydrolysis & Crystallization | 4.8 wt% (purified) | 97% | acs.org, acs.org |
| Corn Waste | Mild Alkaline Hydrolysis | >20 mg/g | Not specified | digitellinc.com |
| Sugarcane Bagasse | Optimized Alkaline Hydrolysis | 44 mg/g | Not specified | digitellinc.com |
Approaches from Benzene (B151609) Derivatives
Preparation of p-Coumaric Acid Derivatives for Research Applications
A wide variety of p-coumaric acid derivatives, such as esters and amides, have been synthesized to explore their structure-activity relationships for various applications. benthamscience.comresearchgate.net
The synthesis of ester derivatives is commonly achieved through two primary methods:
Fischer Esterification : This involves reacting p-coumaric acid with an alcohol (e.g., methanol, ethanol, propanol) under reflux in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.netnih.govmdpi.com This method has been used to prepare a series of alkyl esters with yields ranging from 34.5% to 90.6%. nih.gov
Mitsunobu Reaction : This reaction is used for preparing esters under milder conditions, particularly when the alcohol is more complex. nih.govmdpi.com It involves reacting p-coumaric acid with an alcohol, triphenylphosphine (B44618) (TPP), and diethyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netmdpi.com Yields for this method are typically in the range of 29% to 50%. nih.gov
The synthesis of amide derivatives , such as conjugates with amino acids, often requires a multi-step approach to manage the different reactive groups. pacific.eduukm.my A common strategy involves:
Protection : The phenolic hydroxyl group of p-coumaric acid is protected, often by acetylation using acetic anhydride. pacific.eduukm.my
Activation : The carboxylic acid group is activated to make it more reactive. This is typically done by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). pacific.eduukm.my
Amidation : The activated acyl chloride is reacted with the desired amine or amino acid to form the amide bond. pacific.eduukm.my
Deprotection : The protecting group on the phenolic hydroxyl is removed to yield the final amide derivative. pacific.eduukm.my
Beyond esters and amides, metal complexes of p-coumaric acid with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) have also been synthesized for research purposes. dergipark.org.tr
Microbial Metabolism of p-Coumaric Acid and its Derivatives
Microorganisms play a crucial role in the breakdown and conversion of p-coumaric acid. Several bacterial and fungal species have been identified to metabolize this compound through different pathways, including decarboxylation, reduction, and conversion to other acids. nih.govnih.govwiley.comacademicjournals.org
Decarboxylation to Vinyl Phenols (e.g., 4-Vinylphenol)
A primary metabolic route for p-coumaric acid in many microorganisms is decarboxylation, which results in the formation of 4-vinylphenol (B1222589). nih.govmdpi.com This reaction involves the removal of the carboxyl group from the p-coumaric acid molecule. Various lactic acid bacteria, including species of Lactobacillus and Pediococcus, are capable of this conversion. ajevonline.orgnih.gov For instance, Lactobacillus plantarum has been shown to decarboxylate p-coumaric acid to 4-vinylphenol. nih.govoup.com The yeast Brettanomyces is also well-known for this metabolic capability, which can impact the sensory characteristics of beverages like wine. wikipedia.orgwikipedia.org Studies have shown that out of 22 lactic acid bacteria strains evaluated, Enterococcus mundtii, Lactobacillus plantarum, and Pediococcus pentosaceus were able to decarboxylate p-coumaric, caffeic, and ferulic acids. mdpi.com
The conversion efficiency of p-coumaric acid to 4-vinylphenol can be quite high. For example, in the yeast Dekkera bruxellensis, the conversion rate of p-coumaric acid to 4-ethylphenol (B45693), which involves an initial decarboxylation to 4-vinylphenol, can be close to 90% when glucose is the primary energy source. ulisboa.pt
Reduction to Ethyl Phenols (e.g., 4-Ethylphenol)
Following decarboxylation to 4-vinylphenol, a subsequent reduction step can occur, leading to the formation of 4-ethylphenol. nih.govwikipedia.org This two-step process, involving first decarboxylation and then reduction, is a common pathway for the microbial metabolism of hydroxycinnamic acids. nih.gov The reduction of the vinyl group of 4-vinylphenol to an ethyl group is catalyzed by the enzyme vinylphenol reductase. wikipedia.orgatamanchemicals.com
Several Lactobacillus species, such as L. plantarum, L. brevis, and L. collinoides, have been identified as capable of carrying out this reduction. nih.govajevonline.org The enzyme responsible for this reduction in L. plantarum has been identified as VprA. nih.gov The production of 4-ethylphenol is significant in the context of fermented beverages, as it can contribute to off-flavors. nih.gov
Conversion to Hydroxybenzoic Acids (e.g., 4-Hydroxybenzoic Acid)
Another metabolic fate of p-coumaric acid in certain microorganisms is its conversion to 4-hydroxybenzoic acid. wiley.comacademicjournals.orgnih.gov This transformation has been observed in various fungi and bacteria. The white-rot fungus Schizophyllum commune can convert p-coumaric acid into p-hydroxybenzoic acid, with p-hydroxybenzaldehyde identified as a likely unstable intermediate. academicjournals.orgacademicjournals.org Similarly, the yeast Yarrowia lipolytica has been shown to metabolize p-coumaric acid to 4-hydroxybenzoic acid. nih.govresearchgate.netbiorxiv.org In some cases, it is estimated that a significant portion, around 50%, of the supplemented p-coumaric acid is converted to 4-hydroxybenzoic acid. nih.gov
The bacterium Burkholderia glumae BGR1 is also capable of this bioconversion. wiley.com Furthermore, cell-free extracts from Lithospermum erythrorhizon cell cultures have demonstrated the enzymatic formation of p-hydroxybenzoic acid from p-coumaric acid. google.com
Role of Specific Microbial Enzymes (e.g., Cinnamate Decarboxylase, Phenol Reductase)
The microbial metabolism of p-coumaric acid is orchestrated by specific enzymes. Cinnamate decarboxylase , also referred to as phenolic acid decarboxylase (PAD), is the key enzyme responsible for the decarboxylation of p-coumaric acid to 4-vinylphenol. wikipedia.orgwikipedia.org This enzyme has been identified and characterized in various microorganisms, including Lactobacillus plantarum and Brettanomyces species. nih.govoup.comresearchgate.net The activity of this enzyme can be induced by the presence of its substrate, p-coumaric acid. oup.com In L. plantarum, the gene encoding p-coumaric acid decarboxylase (PDC) has been identified as pdc. nih.gov
Phenol reductase , specifically vinylphenol reductase (VprA in L. plantarum), catalyzes the reduction of 4-vinylphenol to 4-ethylphenol. nih.govtandfonline.com This enzyme is crucial for the second step in the formation of ethylphenols from hydroxycinnamic acids. nih.gov Another important enzyme is hydroxycinnamate reductase (HcrB), which is involved in the reduction of the double bond in the side chain of hydroxycinnamic acids to form phenylpropionic acids, such as the conversion of p-coumaric acid to phloretic acid. tandfonline.comasm.org
Table 1: Microbial Metabolism of p-Coumaric Acid and its Derivatives
| Metabolic Process | Substrate | Key Microbial Species | Key Enzyme(s) | Product(s) |
|---|---|---|---|---|
| Decarboxylation | p-Coumaric Acid | Lactobacillus plantarum, Pediococcus pentosaceus, Brettanomyces spp. nih.govajevonline.orgwikipedia.org | Cinnamate Decarboxylase (PDC) nih.govwikipedia.org | 4-Vinylphenol nih.gov |
| Reduction | 4-Vinylphenol | Lactobacillus plantarum, Lactobacillus brevis nih.govajevonline.org | Vinylphenol Reductase (VprA) nih.gov | 4-Ethylphenol nih.gov |
| Conversion to Hydroxybenzoic Acid | p-Coumaric Acid | Schizophyllum commune, Yarrowia lipolytica, Burkholderia glumae wiley.comacademicjournals.orgnih.gov | Not fully elucidated, may involve oxidative side-chain degradation academicjournals.org | 4-Hydroxybenzoic Acid academicjournals.orgnih.gov |
| Reduction of side-chain | p-Coumaric Acid | Lactobacillus plantarum asm.org | Hydroxycinnamate Reductase (HcrB) tandfonline.comasm.org | Phloretic Acid asm.org |
In Vivo Biotransformation Pathways in Animal Models (Non-Human Clinical)
In animal models, p-coumaric acid undergoes biotransformation primarily through conjugation reactions, which increase its water solubility and facilitate its excretion.
Conjugation Mechanisms (e.g., Sulfate and Glucuronide Formation)
Once absorbed, p-coumaric acid is subject to conjugation with glucuronic acid and sulfate in the liver. nih.govencyclopedia.pub This results in the formation of p-coumaric acid glucuronide and p-coumaric acid sulfate. Diconjugates, such as sulfoglucuronides, have also been noted, although they are more characteristic of other hydroxycinnamic acids like ferulic acid. nih.govencyclopedia.pub In addition to direct conjugation of p-coumaric acid, its metabolites can also be conjugated. For example, after the metabolism of p-coumaric acid, plasma metabolites observed include m-dihydrocoumaric acid and dihydrocoumaric acid-O-sulfate. nih.govencyclopedia.pub
Table 2: In Vivo Biotransformation of p-Coumaric Acid in Animal Models
| Biotransformation Pathway | Primary Metabolite | Conjugated Metabolites |
|---|---|---|
| Conjugation | p-Coumaric Acid | p-Coumaric acid glucuronide, p-Coumaric acid sulfate, p-Coumaric acid sulfoglucuronide nih.govencyclopedia.pub |
| Metabolism and Conjugation | Dihydrocoumaric acid | Dihydrocoumaric acid-O-sulfate nih.govencyclopedia.pub |
Metabolism and Biotransformation Processes
Reductive Metabolism of the Propionyl Side Chain
The biotransformation of p-Coumaric acid 4-O-sulfate can involve the reductive metabolism of its propionyl side chain. This process primarily leads to the formation of dihydro-derivatives, which are further metabolized. Research indicates that the gut microbiota plays a crucial role in the initial reductive step, followed by phase II conjugation, including sulfation.
The primary pathway for the formation of sulfated dihydro-derivatives of p-coumaric acid involves the initial reduction of the prop-2-enoic acid side chain of p-coumaric acid to a propionic acid side chain, yielding dihydrocoumaric acid (also known as phloretic acid). This reduction is predominantly carried out by the gut microbiota. mdpi.comencyclopedia.pubresearchgate.net Subsequently, the resulting dihydrocoumaric acid is absorbed and undergoes sulfation, which is catalyzed by sulfotransferase (SULT) enzymes in the liver and small intestine, to form dihydrocoumaric acid-O-sulfate. mdpi.comencyclopedia.pubcsic.es While this compound can theoretically be directly reduced to its dihydro derivative, the predominant evidence points towards the reduction of p-coumaric acid by gut bacteria prior to sulfation.
Studies in humans have identified dihydrocoumaric acid-O-sulfate as a plasma metabolite following the consumption of foods rich in p-coumaric acid and its conjugates. mdpi.comencyclopedia.pubwiley.com This underscores the significance of the gut microbiota in the biotransformation of dietary hydroxycinnamic acids.
The enzymes responsible for the reduction of the propionyl side chain of p-coumaric acid have been identified in certain species of gut bacteria. For instance, Lactobacillus plantarum possesses a hydroxycinnamate reductase (Hcr) enzyme system, specifically HcrB, which is capable of reducing the double bond of the propionyl side chain of p-coumaric acid. csic.esnih.govencyclopedia.pub This NADH-dependent enzyme is induced by the presence of hydroxycinnamic acids. nih.gov Other bacteria, such as certain Clostridium species, are also known to reduce the side chain of p-coumaric acid. nih.gov
| Metabolic Step | Substrate | Primary Enzyme/Mediator | Product | Location |
|---|---|---|---|---|
| Reduction of Propionyl Side Chain | p-Coumaric acid | Gut Microbiota (e.g., Lactobacillus plantarum - Hydroxycinnamate Reductase) | Dihydrocoumaric acid (Phloretic acid) | Colon |
| Sulfation | Dihydrocoumaric acid | Sulfotransferases (SULTs) | Dihydrocoumaric acid-O-sulfate | Liver, Small Intestine |
The key metabolites involved in the reductive metabolism of the propionyl side chain of p-coumaric acid leading to its sulfated form are detailed below:
| Compound Name | Role | Chemical Formula |
|---|---|---|
| p-Coumaric acid | Precursor | C9H8O3 |
| Dihydrocoumaric acid (Phloretic acid) | Intermediate Metabolite | C9H10O3 |
| Dihydrocoumaric acid-O-sulfate | Final Metabolite | C9H10O6S |
Biological Roles and Molecular Mechanisms
Role in Plant Physiology and Defense Mechanisms
While research directly on p-coumaric acid 4-O-sulfate in plant physiology is specific, the roles of its precursor, p-coumaric acid, are well-documented, providing a basis for understanding the potential functions of its sulfated form. p-Coumaric acid is a key intermediate in the biosynthesis of various phenolic compounds crucial for plant structure and defense. wiley.comfrontiersin.org
p-Coumaric acid is a fundamental precursor in the phenylpropanoid pathway, which leads to the synthesis of monolignols, the building blocks of lignin (B12514952). frontiersin.orgwur.nl Lignin is a complex polymer that provides structural integrity to the plant cell wall, particularly in vascular tissues, and plays a vital role in water transport. frontiersin.orgwur.nl The process begins with the deamination of phenylalanine to produce cinnamic acid, which is then hydroxylated to form p-coumaric acid. frontiersin.org
In some plants, particularly grasses, p-coumaric acid can be esterified to lignin, contributing to the cross-linking of cell wall components. wiley.comresearchgate.net NMR studies on maize have shown that p-coumaric acid is attached at the γ-position of the lignin side-chain, suggesting a biochemically controlled pre-acylation of monolignols before their incorporation into the lignin polymer. researchgate.net This integration of p-coumaric acid into the cell wall structure enhances its rigidity and resistance to degradation. Although direct evidence for the incorporation of this compound into lignin is not established, the sulfation of p-coumaric acid could potentially modify its reactivity and its role in cell wall architecture.
p-Coumaric acid is involved in plant responses to various environmental stresses. mdpi.comresearchgate.net Exogenous application of p-coumaric acid has been shown to alleviate the effects of salt stress in plants like chia seedlings. mdpi.comresearchgate.net The proposed mechanisms include decreasing cell membrane permeability, reducing reactive oxygen species (ROS) levels, and increasing the activity of antioxidant enzymes. mdpi.com Studies on chia seedlings under salt stress indicated that treatment with p-coumaric acid led to increased biomass and enhanced levels of essential microelements like magnesium and calcium. mdpi.comresearchgate.net
Furthermore, p-coumaric acid acts as a defense compound against wounding. mdpi.comresearchgate.net While the direct role of this compound in stress tolerance is an area for further research, the sulfation could alter its solubility and transport within the plant, potentially influencing its effectiveness as a protective agent.
Integration into Lignin Biosynthesis and Cell Wall Structure
Ecological Interactions and Allelopathy
Allelopathy refers to the chemical interactions between plants, including the release of compounds that can influence the growth and development of neighboring organisms. researchgate.net p-Coumaric acid is a well-known allelochemical. mdpi.commdpi.com
p-Coumaric acid can exhibit both inhibitory and stimulatory effects on fungal growth, depending on the concentration and the fungal species. plos.orgnih.gov In some cases, it can promote the growth of pathogenic fungi like Fusarium oxysporum, which causes Fusarium wilt in cucumber. mdpi.complos.org Conversely, derivatives of p-coumaric acid have demonstrated direct antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov
Autotoxicity, where a plant species releases chemicals that inhibit the growth of its own kind, is a significant issue in continuous cropping systems. mdpi.comresearchgate.netconicet.gov.ar The accumulation of p-coumaric acid in the soil is a primary cause of autotoxicity in crops like alfalfa and celery. mdpi.comresearchgate.net This can lead to reduced seed germination, inhibited seedling growth, and increased susceptibility to root rot. researchgate.net The sulfation of p-coumaric acid to form this compound, also known as zosteric acid, which was first identified in the seagrass Zostera marina, could be a detoxification mechanism or a way to modulate its allelopathic activity in certain environments.
Influence on Soil Microbial Communities
Molecular Mechanisms of Action in Cellular and In Vitro Systems (Non-Human)
In non-human cellular and in vitro systems, p-coumaric acid and its derivatives have been shown to exert their effects through various molecular mechanisms.
In the bacterial symbiont Phaeobacter inhibens, algal-derived p-coumaric acid was found to induce oxidative stress. nih.gov This led to a global transcriptional response, including the upregulation of genes involved in defense against oxidative stress, such as those for metal chelators and antioxidant enzymes. nih.gov The study also observed a decrease in the levels of nucleotides (NTPs), suggesting an impact on the cell's energy supply. nih.gov
In studies on the parasite Trypanosoma cruzi, ester derivatives of p-coumaric acid demonstrated trypanocidal activity. mdpi.com The mechanism of action for the most potent derivative, pentyl p-coumarate, was determined to be cell death by necrosis, characterized by an increase in reactive oxygen species, loss of mitochondrial membrane potential, and loss of cellular integrity. mdpi.com Molecular docking studies suggested that this compound could act by binding to key enzymes in the parasite, such as aldo-keto reductases and cruzain. mdpi.com
The table below summarizes the observed effects of p-coumaric acid in various non-human in vitro systems.
| System | Organism/Cell Type | Observed Effect | Proposed Molecular Mechanism |
| Bacterial Symbiont | Phaeobacter inhibens | Induces oxidative stress and siderophore biosynthesis. nih.gov | Imparts oxidative stress, leading to global transcriptional changes. nih.gov |
| Parasite | Trypanosoma cruzi | Trypanocidal activity (cell death by necrosis). mdpi.com | Increase in reactive oxygen species, loss of mitochondrial membrane potential, and binding to key enzymes. mdpi.com |
| Fungi | Botrytis cinerea and Sclerotinia sclerotiorum | Direct inhibition of mycelium growth by derivatives. nih.gov | Enhanced insertion into the fungal membrane. nih.gov |
Enzyme Modulation and Inhibition (e.g., Tyrosinase Activity in Cellular Models)
p-Coumaric acid (p-CA), the precursor to this compound, has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. researchgate.netmdpi.com Its structural similarity to tyrosine, the natural substrate for tyrosinase, allows it to act as a competitive inhibitor. mdpi.com Studies have shown that p-CA is a more effective inhibitor of human tyrosinase compared to other well-known agents like arbutin (B1665170) and kojic acid. researchgate.netmdpi.comnih.gov Specifically, when L-tyrosine is the substrate, p-CA demonstrates strong inhibitory effects. mdpi.com Kinetic analysis has revealed that p-CA acts as a mixed-type inhibitor when tyrosine is the substrate and a competitive inhibitor when L-DOPA is the substrate for human tyrosinase. nih.gov
The inhibitory action of p-CA on melanogenesis is not limited to in vitro enzyme assays. Potent antimelanogenic effects have been observed in human epidermal melanocytes, particularly those exposed to UVB radiation. nih.gov Furthermore, its efficacy has been demonstrated in murine melanoma cells and 3D human skin models. researchgate.netmdpi.com While p-CA is a stronger inhibitor of tyrosinase activity in vitro than its methyl ester, methyl p-coumarate (MPC), MPC can inhibit cellular melanin synthesis more effectively. nih.gov This is attributed to the higher permeability of MPC across lipophilic barriers. nih.gov However, studies with ex vivo porcine skin have shown that topically applied p-CA can diffuse into the aqueous medium, suggesting its potential for topical applications as a hypopigmenting agent. nih.gov
Interactive Table: Comparative Inhibition of Tyrosinase by p-Coumaric Acid
| Compound | Target Enzyme | Inhibition Type | Relative Potency | Reference |
| p-Coumaric Acid | Human Tyrosinase | Mixed (vs. Tyrosine) | Stronger than Kojic Acid & Arbutin | nih.gov |
| p-Coumaric Acid | Human Tyrosinase | Competitive (vs. L-DOPA) | Stronger than Kojic Acid & Arbutin | nih.gov |
| p-Coumaric Acid | Murine Tyrosinase | Not specified | Stronger than Kojic Acid & Arbutin | nih.gov |
| p-Coumaric Acid | Mushroom Tyrosinase | Not specified | Weaker than Kojic Acid & Arbutin | nih.gov |
| Methyl p-Coumarate | Human Tyrosinase | Not specified | Weaker than p-Coumaric Acid | nih.gov |
Regulation of Cellular Metabolic Pathways (e.g., AMPK Activation in L6 Skeletal Muscle Cells)
p-Coumaric acid has been shown to modulate glucose and lipid metabolism through the activation of AMP-activated protein kinase (AMPK) in L6 skeletal muscle cells. nih.govebi.ac.uk AMPK is a crucial enzyme that regulates energy homeostasis. researchgate.net In differentiated L6 muscle cells, p-coumaric acid increases the phosphorylation of AMPK in a dose-dependent manner. nih.govebi.ac.uk This activation of AMPK leads to a cascade of downstream effects that promote fatty acid β-oxidation. nih.govresearchgate.net
Specifically, the increased AMPK phosphorylation leads to the phosphorylation of acetyl-CoA carboxylase (ACC) and an increase in the expression of carnitine palmitoyltransferase-1 (CPT-1) mRNA and PPARα. nih.govresearchgate.net Furthermore, p-coumaric acid has been observed to suppress the accumulation of triglycerides induced by oleic acid and enhance the uptake of 2-NBDG, a fluorescent glucose analog, in these cells. nih.govebi.ac.uk The role of AMPK in these metabolic effects was confirmed by experiments where pretreatment with an AMPK inhibitor, compound C, negated the positive effects of p-coumaric acid. nih.govebi.ac.uk These findings suggest that p-coumaric acid has potential benefits in managing metabolic disorders by activating the AMPK pathway in skeletal muscle. nih.govebi.ac.uk
Interactive Table: Effects of p-Coumaric Acid on Metabolic Markers in L6 Skeletal Muscle Cells
| Marker | Effect of p-Coumaric Acid | Downstream Consequence | Reference |
| AMPK Phosphorylation | Increased | Activation of energy-sensing pathway | nih.govebi.ac.uk |
| ACC Phosphorylation | Increased | Inhibition of fatty acid synthesis | nih.govresearchgate.net |
| CPT-1 mRNA Expression | Increased | Promotion of fatty acid oxidation | nih.govresearchgate.net |
| PPARα Expression | Increased | Promotion of fatty acid oxidation | nih.gov |
| Oleic Acid-induced Triglyceride Accumulation | Suppressed | Reduced lipid storage | nih.govebi.ac.uk |
| 2-NBDG Uptake | Enhanced | Increased glucose uptake | nih.govebi.ac.uk |
In Vitro Antioxidant Properties and Radical Scavenging Mechanisms
p-Coumaric acid demonstrates significant antioxidant properties and the ability to scavenge free radicals in various in vitro models. ebi.ac.uknih.govnih.gov Its antioxidant capacity is largely attributed to the hydroxyl group on its phenyl ring, which can donate a hydrogen atom to neutralize free radicals. nih.gov
Multiple analytical methods have confirmed the antioxidant activity of p-coumaric acid. These include the ferric thiocyanate (B1210189) method for determining total antioxidant activity, hydrogen peroxide scavenging, 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging, and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. ebi.ac.uk It also shows superoxide (B77818) anion radical scavenging activity, ferrous ion (Fe2+) chelating ability, and ferric ion (Fe3+) reducing power. ebi.ac.uk In a linoleic acid emulsion, p-coumaric acid inhibited lipid peroxidation by 71.2% at a concentration of 45 µg/mL, which was more effective than the synthetic antioxidants BHA and BHT, as well as α-tocopherol and ascorbic acid at the same concentration. ebi.ac.uk
Furthermore, electron spin resonance studies have shown that p-coumaric acid effectively scavenges hydroxyl radicals (·OH) in a dose-dependent manner, with an IC50 of 4.72 μM. physiology.org This direct scavenging of reactive oxygen species (ROS) is a key mechanism behind its antioxidant effects. physiology.org
Interactive Table: In Vitro Antioxidant Activities of p-Coumaric Acid
| Assay | Activity of p-Coumaric Acid | Comparison | Reference |
| Lipid Peroxidation Inhibition (Linoleic Acid Emulsion) | 71.2% inhibition at 45 µg/mL | More effective than BHA, BHT, α-tocopherol, and ascorbic acid | ebi.ac.uk |
| DPPH Radical Scavenging | Effective | Compared to BHA, BHT, α-tocopherol, and ascorbic acid | ebi.ac.uk |
| ABTS Radical Scavenging | Effective | Compared to BHA, BHT, α-tocopherol, and ascorbic acid | ebi.ac.uk |
| Superoxide Anion Radical Scavenging | Effective | Compared to BHA, BHT, α-tocopherol, and ascorbic acid | ebi.ac.uk |
| Hydrogen Peroxide Scavenging | Effective | Compared to BHA, BHT, α-tocopherol, and ascorbic acid | ebi.ac.uk |
| Ferric Ion Reducing Power | Effective | Compared to BHA, BHT, α-tocopherol, and ascorbic acid | ebi.ac.uk |
| Ferrous Ion Chelating Activity | Effective | Compared to BHA, BHT, α-tocopherol, and ascorbic acid | ebi.ac.uk |
| Hydroxyl Radical (·OH) Scavenging | IC50 of 4.72 μM | Not specified | physiology.org |
In Vitro Anti-inflammatory Mechanisms (e.g., Arachidonic Acid Cascade Modulation)
p-Coumaric acid exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, including the arachidonic acid cascade. mdpi.comhilarispublisher.comnih.gov A primary mechanism of its anti-inflammatory action is the inhibition of enzymes involved in the production of eicosanoids, which are inflammatory mediators derived from arachidonic acid. researchgate.net Polyphenolic compounds, including p-coumaric acid, can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), the key enzymes that metabolize arachidonic acid to produce prostaglandins (B1171923) and leukotrienes, respectively. nih.gov
In cellular models such as LPS-stimulated RAW264.7 macrophages, p-coumaric acid has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both the mRNA and protein levels. hilarispublisher.com This leads to a reduction in the production of pro-inflammatory mediators. The anti-inflammatory effects of p-coumaric acid are also mediated through the inhibition of the NF-κB and MAPK signaling pathways. hilarispublisher.com Specifically, it suppresses the phosphorylation of IκB and ERK1/2, which are critical steps in the activation of these pro-inflammatory pathways. hilarispublisher.com By blocking these pathways, p-coumaric acid reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β. hilarispublisher.com
Interactive Table: Anti-inflammatory Effects of p-Coumaric Acid in LPS-Stimulated RAW264.7 Cells
| Target Molecule/Pathway | Effect of p-Coumaric Acid | Consequence | Reference |
| iNOS Expression | Inhibited | Reduced nitric oxide production | hilarispublisher.com |
| COX-2 Expression | Inhibited | Reduced prostaglandin (B15479496) synthesis | hilarispublisher.com |
| TNF-α Expression | Inhibited | Decreased pro-inflammatory cytokine levels | hilarispublisher.com |
| IL-1β Expression | Inhibited | Decreased pro-inflammatory cytokine levels | hilarispublisher.com |
| IκB Phosphorylation | Suppressed | Inhibition of NF-κB pathway activation | hilarispublisher.com |
| ERK1/2 Phosphorylation | Suppressed | Inhibition of MAPK pathway activation | hilarispublisher.com |
Antimicrobial and Antiparasitic Activity in Experimental Models (e.g.,Trypanosoma cruzi)
Derivatives of p-coumaric acid have demonstrated notable antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com In a study evaluating a series of twelve p-coumaric acid ester derivatives, pentyl p-coumarate was identified as the most potent against both the epimastigote and trypomastigote forms of T. cruzi. nih.gov
The mechanism of trypanocidal action for pentyl p-coumarate involves the induction of cell death by necrosis. nih.gov This was evidenced by an increase in the percentage of 7-AAD labeled cells, elevated levels of reactive oxygen species, and a loss of mitochondrial membrane potential. nih.gov Scanning electron microscopy further confirmed this by revealing a loss of cellular integrity in treated parasites. nih.govmdpi.com Molecular docking studies suggest that the trypanocidal activity of pentyl p-coumarate may be due to its interaction with key T. cruzi enzymes, including cruzain and aldo-keto reductase. nih.govresearchgate.net In addition to its activity against T. cruzi, derivatives of p-coumaric acid have also shown activity against other parasites, such as Leishmania braziliensis and Plasmodium falciparum. nih.gov
**Interactive Table: Trypanocidal Activity of p-Coumaric Acid Derivatives against *Trypanosoma cruzi***
| Derivative | Target Form | IC50 (µM) | Proposed Mechanism of Action | Reference |
| Pentyl p-coumarate | Epimastigote | 5.16 ± 1.28 | Induction of necrosis, increased ROS, loss of mitochondrial membrane potential | nih.gov |
| Pentyl p-coumarate | Trypomastigote | 61.63 ± 28.59 | Induction of necrosis, increased ROS, loss of mitochondrial membrane potential | nih.gov |
| Compound 3 | Epimastigote | Good activity | Not specified | nih.gov |
| Compound 5 | Epimastigote | Good activity | Not specified | nih.gov |
| Compound 8 | Epimastigote | Good activity | Not specified | nih.gov |
Cofactor Functions in Protein Structures (e.g., Photoactive Yellow Protein)
p-Coumaric acid serves as a crucial chromophore in the photoactive yellow protein (PYP), a blue light photoreceptor found in various eubacteria. wikipedia.orgwikipedia.orgatamanchemicals.com The PYP domain is a p-coumaric acid-binding protein domain that is part of the PAS domain superfamily of photosensory proteins. wikipedia.org The p-coumaric acid cofactor is essential for the photosensory function of PYP. wikipedia.org
Within the protein, the p-coumaric acid chromophore undergoes trans-cis isomerization upon light absorption, which initiates the protein's photocycle. wikipedia.org The protein environment plays a critical role in modulating the chemical properties of the p-coumaric acid to optimize its biological activity. researchgate.net Specifically, the protein stabilizes the chromophore in a deprotonated phenolate (B1203915) anion state in the dark. researchgate.net The active site of PYP features an oxyanion hole that stabilizes the transition state of the p-coumaric acid during isomerization through a network of hydrogen bonds involving the phenolate oxygen of the chromophore and amino acid residues such as Glu46 and Tyr42. wikipedia.org The study of PYP and its p-coumaric acid cofactor has provided significant insights into the structure and function of photosensitive proteins. wikipedia.org
Advanced Analytical Methods for Detection and Quantification
Chromatographic Techniques for Separation and Profiling
Chromatographic methods are essential for isolating p-Coumaric acid 4-O-sulfate from complex mixtures, such as biological samples or reaction media, and for its quantification. The increased polarity imparted by the sulfate (B86663) group is a key consideration in developing appropriate separation protocols.
High-Performance Liquid Chromatography (HPLC) is the most widely reported analytical method for the separation and quantification of phenolic acids and their derivatives. bmrb.ioresearchgate.net For this compound, reversed-phase (RP) HPLC is commonly employed, typically using a C18 stationary phase. The addition of the highly polar sulfate group causes this compound to elute earlier than its non-sulfated parent compound, p-coumaric acid, under typical reversed-phase conditions. For instance, a retention time shift from 8.2 minutes for p-coumaric acid to 6.5 minutes for the sulfated form has been observed using a C18 column.
The mobile phase composition is critical for achieving good separation. Common mobile phases consist of a mixture of an aqueous solvent and an organic modifier, often with an acid additive to ensure the protonation of the carboxylic acid group.
Isocratic Elution: A mobile phase composed of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v) has been used for the separation of related compounds. nih.govresearchgate.net
Gradient Elution: More commonly, a gradient elution is used to effectively separate a wider range of compounds in a sample. A typical gradient might involve a mobile phase of water with an acid like trifluoroacetic acid (TFA) (Solvent A) and an organic solvent such as acetonitrile (B52724) with TFA (Solvent B). mdpi.com The analysis starts with a high proportion of Solvent A, which is gradually decreased as the proportion of Solvent B increases. mdpi.com
UV/Vis detectors are frequently coupled with HPLC for the detection of this compound, as the cinnamic acid structure possesses a strong chromophore. The maximum absorbance is typically observed around 310 nm, which is used for quantification. nih.gov
Table 1: Example HPLC Parameters for Phenolic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | A: Water + 0.5% TFA; B: Acetonitrile + 0.5% TFA | mdpi.com |
| Flow Rate | 1.0 mL/min | nih.govmdpi.com |
| Detection | UV/Vis at 310 nm | nih.gov |
| Injection Volume | 20 µL | mdpi.com |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and purity assessment of this compound. It is particularly useful for monitoring the progress of synthesis reactions. mdpi.com Standard silica (B1680970) gel plates (e.g., Silica gel 60 F254) are used as the stationary phase. jove.com
A suitable mobile phase for separating sulfated phenolic acids from their precursors is a mixture of ethyl acetate, methanol, and formic acid (e.g., 9/1/0.01 v/v/v). mdpi.com Due to its higher polarity, this compound exhibits a lower retention factor (Rƒ) compared to the less polar p-coumaric acid. Visualization of the separated spots is typically achieved under UV light (254 nm or 366 nm). mdpi.comjove.com TLC can also be used in bioautography assays to identify compounds with specific biological activities from a mixture. jove.com
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV/Vis)
Spectroscopic and Spectrometric Approaches for Structure Elucidation
While chromatography separates the compound, spectroscopy and spectrometry are indispensable for its definitive identification and structural confirmation. These methods provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity of this compound and for distinguishing it from its isomers (e.g., 3-O-sulfate).
In the ¹H NMR spectrum, the key indicators for the formation of the 4-O-sulfate derivative are the changes in the chemical shifts of the aromatic protons. Compared to p-coumaric acid, the protons ortho to the sulfated oxygen (H-3 and H-5) experience a downfield shift, while the protons meta to the sulfated oxygen (H-2 and H-6) are also affected. The characteristic trans-olefinic protons of the propenoic acid side chain remain, appearing as doublets with a large coupling constant (J ≈ 16 Hz).
The ¹³C NMR spectrum provides complementary information. The carbon atom directly attached to the sulfate group (C-4) shows a significant shift, and other aromatic carbons are also influenced by the substitution.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | - | ~127.0 |
| C-2, C-6 | ~7.5 (d) | ~130.0 |
| C-3, C-5 | ~7.2 (d) | ~122.0 |
| C-4 | - | ~150.0 |
| C-7 (α-C) | ~6.4 (d, J≈16 Hz) | ~117.0 |
| C-8 (β-C) | ~7.6 (d, J≈16 Hz) | ~143.0 |
| C-9 (COOH) | - | ~171.0 |
(Note: Predicted values are based on data for parent compound and similar sulfated phenolics. Actual values may vary based on solvent and experimental conditions.)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive analytical method for identifying this compound in complex biological samples. Electrospray ionization (ESI) is the preferred ionization technique, often operated in negative ion mode [M-H]⁻ due to the acidic nature of the sulfate and carboxylic acid groups. mdpi.com
The molecular weight of this compound is 244.22 g/mol . In negative mode ESI-MS, it is detected as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 243.
Tandem mass spectrometry (MS/MS) is used for structural confirmation through fragmentation analysis. A characteristic and dominant fragmentation pathway for aryl sulfates is the neutral loss of the SO₃ group (80 Da). mdpi.commdpi.com Therefore, collision-induced dissociation (CID) of the precursor ion at m/z 243 will generate a major product ion at m/z 163, which corresponds to the deprotonated p-coumaric acid anion. Further fragmentation of the m/z 163 ion can lead to the loss of CO₂ (44 Da), resulting in a fragment at m/z 119. researchgate.netresearchgate.net
Table 3: ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion [M-H]⁻ (m/z) | Major Product Ions (m/z) | Neutral Loss (Da) | Fragment Identity | Reference |
|---|---|---|---|---|
| 243 | 163 | 80 | [p-coumaric acid - H]⁻ | mdpi.commdpi.com |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, FTIR is particularly useful for confirming the presence of the sulfate ester group. Aryl sulfates exhibit strong and characteristic S=O stretching vibrations. mdpi.com These are typically observed in the region of 1030-1040 cm⁻¹. Other characteristic bands include those for the O-H of the carboxylic acid, the C=O of the carboxylic acid, C=C of the aromatic ring and alkene, and the C-O stretching. Comparing the spectrum of this compound with that of its parent compound, p-coumaric acid, reveals the disappearance of the broad phenolic O-H stretching band and the appearance of the new, strong S=O and S-O stretching bands, confirming the sulfation at the phenolic hydroxyl group.
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
|---|---|---|---|
| ~3200-2500 | O-H (Carboxylic Acid) | Stretching (broad) | mdpi.com |
| ~1690 | C=O (Carboxylic Acid) | Stretching | mdpi.com |
| ~1630 | C=C (Alkene) | Stretching | - |
| ~1600, ~1510 | C=C (Aromatic) | Stretching | - |
Ultraviolet/Visible (UV/Vis) Spectroscopy
Ultraviolet/Visible (UV/Vis) spectroscopy is a valuable analytical tool for the detection of this compound, particularly when used as a detector in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). The chromophore of this compound, which is derived from the cinnamic acid structure, absorbs light in the UV region of the electromagnetic spectrum.
The addition of a sulfate group to the 4-hydroxyl position of p-coumaric acid alters its electronic structure, which in turn affects its UV absorption profile compared to the parent compound. While a complete, detailed UV/Vis spectrum for this compound is not widely published, its detection via HPLC-UV provides practical insights into its absorption characteristics. For instance, in HPLC analyses, the sulfation of p-coumaric acid is confirmed by monitoring the column effluent at specific wavelengths. A wavelength of 310 nm has been successfully used for the detection of both p-coumaric acid and its sulfated form, allowing for the observation of a retention time shift that confirms the presence of the sulfate conjugate. nih.gov In other methodological approaches for analyzing zosteric acid, a synonym for this compound, quantification wavelengths have been set at both 280 nm and 360 nm. researchgate.net The parent compound, p-coumaric acid, typically shows a maximum absorption (λmax) between 285 nm and 310 nm, with the exact wavelength being dependent on the pH of the solvent. mdpi.com
Quantitative Analysis in Complex Biological and Environmental Matrices
The quantification of this compound in complex matrices such as plasma, urine, and environmental samples is crucial for pharmacokinetic studies and for understanding its biological role. Due to the typically low concentrations of this metabolite and the complexity of the sample matrix, highly sensitive and selective methods are required.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of this compound in biological samples. This technique offers superior sensitivity and specificity, allowing for the accurate measurement of the compound even in the presence of numerous other structurally similar molecules. For accurate quantification, stable isotope-labeled internal standards are often employed to correct for matrix effects and variations in sample processing.
Research has identified this compound and related compounds as metabolites in humans following the consumption of foods rich in p-coumaric acid and other polyphenols. phytohub.euencyclopedia.pub For example, after the intake of coffee, this compound has been detected in human plasma and urine. phytohub.eu Studies have also quantified related sulfated metabolites, such as dihydrocoumaric acid-O-sulfate, in plasma. researchgate.netnih.gov The analysis of urine samples from adolescents has also revealed the presence of various coumaric acid sulfates, highlighting the importance of sulfation as a metabolic pathway. nih.gov
Below is a table summarizing research findings on the quantitative analysis of this compound and its related metabolites in biological matrices.
| Compound | Matrix | Analytical Method | Concentration / Excretion | Source(s) |
| Coumaric acid-4'-sulfate | Human Plasma, Urine | Not Specified | Urinary Excretion: <1% | phytohub.eu |
| Dihydrocoumaric acid-O-sulfate | Human Plasma | Not Specified | Cmax: 27 ± 1 nmol L⁻¹ | researchgate.netnih.gov |
| Coumaric acid sulfate I & II | Human Urine | HPLC-ESI-LTQ-Orbitrap-HRMS | Detected, but not absolutely quantified | nih.gov |
| Ferulic acid-4-O-sulfate | Human Urine | Not Specified | Among the highest concentrations of metabolites | encyclopedia.pub |
Q & A
Q. Q1: What are the primary analytical methods for identifying and quantifying p-coumaric acid 4-O-sulfate in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting sulfated phenolic acids like this compound due to its high sensitivity and specificity. For quantification, stable isotope-labeled internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. NMR spectroscopy (e.g., H and C) is critical for structural confirmation, particularly to distinguish positional isomers (e.g., 3-O-sulfate vs. 4-O-sulfate derivatives) .
Q. Q2: How can researchers ensure the stability of this compound during in vitro experiments?
Methodological Answer: Stability studies should include:
- pH control : Sulfated conjugates are prone to hydrolysis under acidic conditions (pH < 3). Use neutral buffers (e.g., PBS, pH 7.4) for incubation.
- Temperature : Store stock solutions at -80°C in aliquots to avoid freeze-thaw degradation.
- Light protection : Shield samples from UV light using amber vials.
Validate stability via time-course LC-MS analysis to monitor degradation products like free p-coumaric acid .
Q. Q3: What are the key metabolic pathways involving this compound in mammalian systems?
Methodological Answer: In rats, this compound is a major Phase II metabolite formed via sulfotransferase (SULT)-mediated conjugation. Key steps include:
Enzyme specificity : SULT1A1 and SULT1E1 isoforms preferentially catalyze sulfation at the 4-position.
Tissue distribution : Liver and intestinal microsomes are primary sites of sulfation.
Excretion : Renal clearance dominates, requiring urine collection protocols with protease inhibitors to prevent enzymatic hydrolysis .
Advanced Research Questions
Q. Q4: How can conflicting data on the bioactivity of this compound across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Matrix effects : Plasma vs. cell culture media (e.g., protein binding alters bioavailability).
- Dose-response variability : Use physiologically relevant concentrations (e.g., μM ranges observed in human plasma post-dietary intake).
- Endpoint selection : Standardize assays (e.g., ROS detection via DCFH-DA vs. lucigenin-enhanced chemiluminescence).
Meta-analyses should stratify results by experimental model and validate findings using orthogonal methods (e.g., CRISPR-Cas9 knockout of SULT genes to confirm metabolite activity) .
Q. Q5: What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
Methodological Answer: Adopt a PICOT framework :
- Population : Rodent models (e.g., Sprague-Dawley rats) or human hepatocyte cultures.
- Intervention : Oral administration of p-coumaric acid (precursor) with timed blood/urine sampling.
- Comparison : Control groups receiving sulfation inhibitors (e.g., 2,6-dichloro-4-nitrophenol).
- Outcome : AUC for sulfate conjugate, correlation with biomarkers (e.g., NF-κB inhibition).
- Time : Acute (single-dose) vs. chronic (14-day) exposure .
Q. Q6: What are the challenges in extrapolating in vitro findings on this compound to in vivo systems?
Methodological Answer: Key challenges include:
- Compartmentalization : Sulfate conjugates may not cross cellular membranes efficiently; use transfected cell lines overexpressing organic anion transporters (OATs).
- Microbiome interference : Gut microbiota can hydrolyze sulfate conjugates. Employ germ-free models or fecal microbiota transplantation (FMT) to control for this .
- Species differences : Human SULT isoforms exhibit distinct kinetics vs. rodents; use humanized mouse models or microphysiological systems (e.g., liver-on-a-chip).
Methodological Contradictions and Solutions
Q. Q7: Why do studies report varying sulfation efficiencies for this compound in different cell lines?
Methodological Answer: Discrepancies stem from:
- Enzyme expression levels : Quantify SULT mRNA/protein in cell lines (e.g., HepG2 vs. Caco-2) via qRT-PCR/Western blot.
- Cofactor availability : Supplement with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in assays to avoid rate-limiting steps.
- Subcellular localization : Isolate cytosolic fractions for in vitro sulfation assays to exclude membrane-bound interference .
Q. Q8: How should researchers address the lack of commercial standards for this compound?
Methodological Answer:
Synthetic preparation : Use regioselective sulfation with chlorosulfonic acid in pyridine, followed by disodium salt purification via ion-exchange chromatography.
Characterization : Validate purity (>95%) via LC-MS, H NMR, and elemental analysis.
Cross-lab collaboration : Share synthesized standards through academic consortia to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
